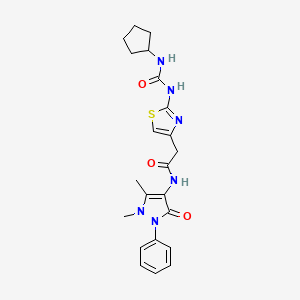
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H26N6O3S and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, particularly in the context of cancer treatment and other pharmacological effects.
Chemical Structure and Properties
The compound's structure features a thiazole ring, a cyclopentylureido moiety, and a pyrazole derivative, which are known for their diverse biological activities. The molecular formula is C18H22N6O2S, with a molecular weight of approximately 394.47 g/mol .
Anticancer Activity
Recent studies have demonstrated that compounds similar to the one exhibit significant anticancer activity. For instance, the inhibition of key signaling pathways such as MAPK and PI3K has been linked to the compound's efficacy against various cancer cell lines. The dual inhibition strategy is particularly promising for overcoming resistance mechanisms in cancer therapy .
Table 1: Inhibition of ERK2 and PI3Kα Activities
| Compound | ERK2 Inhibition (%) | PI3Kα Inhibition (%) |
|---|---|---|
| 16a | 98.3 | 8.7 |
| 16b | 84.8 | 27.4 |
| 16c | 97.2 | 1.8 |
| 16d | 79.5 | 4.0 |
| BVD-525 | 97.7 | ND |
| BYL-719 | ND | 96.7 |
ND = Not Determined
This table illustrates the comparative potency of various compounds against ERK2 and PI3Kα, highlighting the potential of derivatives like 16b for further development.
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells, as evidenced by flow cytometry analyses showing significant cell cycle arrest . Additionally, molecular docking studies suggest that the compound interacts favorably with target proteins involved in cancer progression, such as EGFR tyrosine kinase .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Human Colon Cancer Cells : A derivative exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an effective treatment option .
- Cytotoxicity Testing : Compounds were tested against various human cancer cell lines (e.g., SMMC7721, HCT116), demonstrating significant cytotoxic effects with IC50 values ranging from 0.25μM to 0.59μM .
Pharmacological Profiles
Beyond anticancer properties, derivatives of this compound have shown promise in other therapeutic areas:
- Anti-inflammatory Activity : Similar thiazole derivatives have been reported to possess anti-inflammatory properties, which could complement their anticancer effects .
- Antimicrobial Effects : Some compounds within this class also exhibit antimicrobial activity, suggesting a broad spectrum of biological activity that warrants further investigation .
Propriétés
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3S/c1-14-19(20(30)28(27(14)2)17-10-4-3-5-11-17)25-18(29)12-16-13-32-22(24-16)26-21(31)23-15-8-6-7-9-15/h3-5,10-11,13,15H,6-9,12H2,1-2H3,(H,25,29)(H2,23,24,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBQTKAYQNELNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CSC(=N3)NC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














